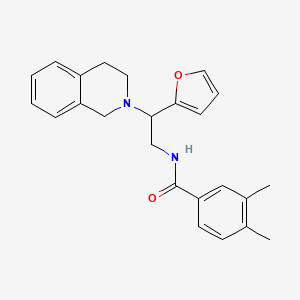
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with a structure that features both benzamide and isoquinoline derivatives, making it interesting in fields like medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps involving classic organic reactions such as alkylation, amide formation, and aromatic substitution. Typical starting materials include 3,4-dimethylbenzoic acid, 3,4-dihydroisoquinoline, and furan derivatives. The synthesis requires controlled conditions, often under inert atmospheres, and utilizes catalysts or reagents like palladium or boron trifluoride.
Industrial Production Methods: In an industrial setting, this compound's synthesis would likely be optimized for yield and purity. Techniques such as flow chemistry or batch reactors could be used to manage the multiple synthetic steps efficiently. High-performance liquid chromatography (HPLC) would play a key role in ensuring purity and identifying intermediates.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions particularly on the furan ring, potentially forming furfural derivatives.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzamide portion, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Friedel-Crafts conditions with aluminum chloride for aromatic substitutions.
Major Products Formed: The products largely depend on the type of reaction and the position of reactivity within the molecule. For instance, oxidation at the furan ring could lead to furfural derivatives, while reduction might lead to different isoquinoline derivatives.
科学研究应用
This compound has several applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Potentially useful in studying enzyme interactions due to its diverse functional groups.
Medicine: May serve as a lead compound for drug development, particularly in targeting diseases involving enzymatic pathways.
Industry: Applicable in material science for developing advanced polymers or as a catalyst in certain chemical reactions.
作用机制
The compound's biological effects stem from its interaction with molecular targets like enzymes or receptors. The isoquinoline part may interfere with enzyme active sites, while the benzamide moiety could be crucial for binding affinity and specificity. Pathways affected might include those involving neurotransmitters or metabolic enzymes.
相似化合物的比较
Compared to other benzamide or isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide stands out due to its combined structural motifs. Similar compounds include:
3,4-Dihydroisoquinoline derivatives: Known for their biological activity in medicinal chemistry.
Benzamide derivatives: Often explored for their pharmaceutical properties.
Furan derivatives: Used in various synthetic and industrial applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOJAZKOJNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
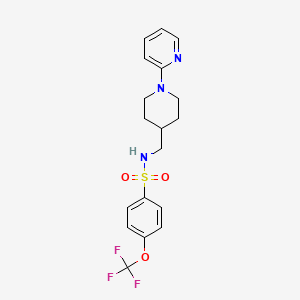
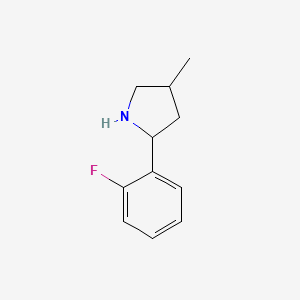
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
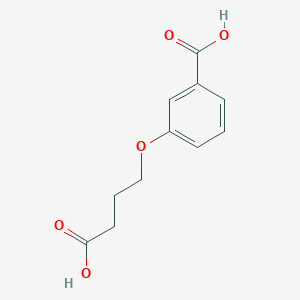
![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
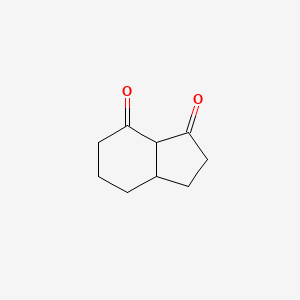
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
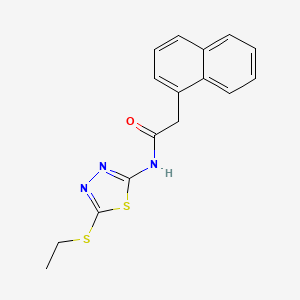
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)
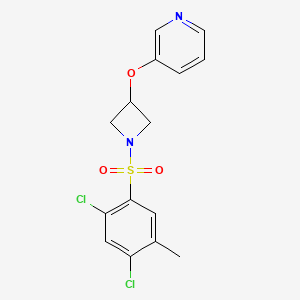
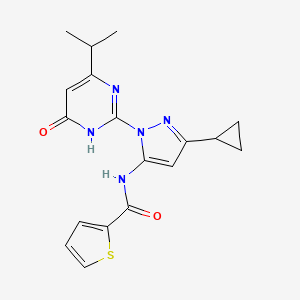
![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
